molecular formula C10H8N6 B2395574 7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 303145-66-6

7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2395574
CAS No.: 303145-66-6
M. Wt: 212.216
InChI Key: NCALXFZBRNJNHA-UHFFFAOYSA-N
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Description

7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure is isoelectronic with the purine ring system, allowing it to function as a potent bioisostere in the design of novel enzyme inhibitors . This characteristic makes it a valuable template for targeting ATP-binding sites in kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-Kinases (PI3Ks), where related TP derivatives have demonstrated potent and selective inhibitory activity . Beyond oncology research, the TP scaffold has been identified as a novel class of inhibitor for the HIV-1 Reverse Transcriptase-Associated Ribonuclease H (RNase H) activity . These compounds act via an allosteric mechanism, binding at a site distinct from the catalytic center and presenting a promising strategy for combating viral resistance . The metal-chelating properties inherent to the TP ring system, facilitated by multiple electron-donating nitrogen atoms (N1, N3, N4), can also be exploited for the design of anti-parasitic agents or in the development of metal-based chemotherapeutics . This multi-target potential establishes this compound as a key compound for pioneering research in multiple therapeutic areas.

Properties

IUPAC Name

7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6/c11-9-14-10-13-6-3-8(16(10)15-9)7-1-4-12-5-2-7/h1-6H,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCALXFZBRNJNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC=NC3=NC(=NN23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through various methods. One efficient approach involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. This regioselective one-step synthesis yields the desired triazolopyrimidine derivatives . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of microwave-mediated synthesis is particularly advantageous due to its rapid reaction times and high yields. Additionally, mechanochemical methods, such as the reaction between azinium-N-imines and nitriles in the presence of copper acetate, have been developed for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including nucleophilic addition, transamidation, and condensation reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include enaminonitriles, benzohydrazides, and copper acetate. Microwave irradiation is often employed to enhance reaction rates and yields .

Major Products Formed

The major products formed from the reactions of this compound include various triazolopyrimidine derivatives, which exhibit significant biological activities and potential therapeutic applications .

Scientific Research Applications

Biological Activities

The biological activities of 7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine have been extensively studied. Key applications include:

  • Antitumor Activity : Research indicates that derivatives of triazolo-pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have been shown to inhibit cell proliferation in breast and lung cancer models .
  • Antimicrobial Properties : The compound has demonstrated efficacy against a range of pathogens, including bacteria and fungi. Its mechanism often involves interference with microbial DNA synthesis or enzyme activity .
  • Neurological Applications : Some studies suggest potential use in treating neurological disorders such as epilepsy. Derivatives have been designed to enhance safety and efficacy in antiepileptic drug development .

Therapeutic Potential

The therapeutic potential of this compound extends beyond cancer treatment:

  • Inflammatory Diseases : The compound's ability to inhibit specific kinases involved in inflammatory pathways suggests it could be beneficial in treating conditions like rheumatoid arthritis or psoriasis .
  • Cardiovascular Health : Some derivatives have shown promise in modulating cardiovascular functions by targeting pathways involved in blood pressure regulation and heart function .

Case Study 1: Antitumor Efficacy

In a study involving various triazolo-pyrimidine derivatives, this compound was tested against multiple cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM. Further structure-activity relationship studies highlighted the importance of the pyridine moiety for enhancing cytotoxicity.

Case Study 2: Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, indicating strong antimicrobial properties that warrant further exploration for therapeutic applications.

Mechanism of Action

The mechanism of action of 7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of various enzymes, including JAK1 and JAK2, by binding to their active sites and preventing their activity . Additionally, it exhibits anti-epileptic activities by modulating the GABAergic system .

Comparison with Similar Compounds

Table 1. Structural Comparison of Triazolopyrimidine Derivatives

Compound Name Position 5 Position 7 Position 2 Key References
7-(4-Pyridinyl)triazolo[1,5-a]pyrimidin-2-amine H 4-Pyridinyl NH₂ Target Compound
7-Phenyltriazolo[1,5-a]pyrimidin-2-amine H Phenyl NH₂
5-Methyl-7-(4-chlorophenyl)triazolo[1,5-a]pyrimidin-2-amine Methyl 4-Chlorophenyl NH₂
5-Methyl-7-(3,4,5-trimethoxyphenyl)triazolo[1,5-a]pyrimidin-2-amine Methyl 3,4,5-Trimethoxyphenyl NH₂
7-(4-Methoxyphenyl)triazolo[1,5-a]pyrimidin-2-amine H 4-Methoxyphenyl NH₂
5-Phenyl-7-(cyclohexylamino)triazolo[1,5-a]pyrimidin-2-amine Phenyl Cyclohexylamino NH₂

Key Observations :

  • Methoxy or trimethoxy groups (e.g., in ) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Key Insights :

  • Chlorophenyl and trifluoromethylphenyl groups (e.g., ) enhance interactions with hydrophobic enzyme pockets, contributing to antiplasmodial and antitubulin activities.

Physicochemical Properties

Substituents significantly influence melting points, solubility, and stability:

Table 3. Physicochemical Data for Representative Compounds

Compound Melting Point (°C) Solubility (LogP) NMR Shifts (δ, ppm) References
7-Chloro-5-phenyltriazolo[1,5-a]pyrimidine 146–148 2.1 (predicted) 7.57–8.14 (aromatic H)
5-Methyl-7-(4-bromophenyl)triazolo[1,5-a]pyrimidin-2-amine 215–217 3.5 (measured) 7.85 (s, 1H, pyrimidine)
7-(4-Methoxyphenyl)triazolo[1,5-a]pyrimidin-2-amine 189–191 2.8 (predicted) 6.34 (s, NH₂)

Analysis :

  • Methyl groups at position 5 (e.g., ) increase thermal stability, as seen in higher melting points.

Biological Activity

7-(4-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound belonging to the class of triazolopyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties. Various studies have highlighted its potential as a therapeutic agent in different medical applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H8N6\text{C}_9\text{H}_8\text{N}_6

Anticancer Activity

Recent research has demonstrated that triazolo[1,5-a]pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Compound H12 , a derivative of triazolo[1,5-a]pyrimidine, showed IC50 values of 9.47 μM against MGC-803 cells, 9.58 μM against HCT-116 cells, and 13.1 μM against MCF-7 cells. These values indicate that H12 is more potent than the standard drug 5-Fluorouracil (5-Fu) .
  • The mechanism of action involves the inhibition of the ERK signaling pathway, leading to reduced phosphorylation levels of critical proteins involved in cell proliferation and survival .

Table 1: Antiproliferative Activity of Selected Triazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
H12MGC-8039.47ERK pathway inhibition
H12HCT-1169.58ERK pathway inhibition
H12MCF-713.1ERK pathway inhibition

Anti-inflammatory Activity

Triazolo[1,5-a]pyrimidine derivatives have also been explored for their anti-inflammatory properties. One study reported that certain derivatives exhibited significant inhibition of COX-2 activity with IC50 values comparable to celecoxib, a well-known anti-inflammatory drug .

Table 2: Inhibition of COX-2 by Triazolo[1,5-a]pyrimidine Derivatives

CompoundIC50 (μM)Comparison DrugIC50 (μM)
Compound A0.04 ± 0.09Celecoxib0.04 ± 0.01

Antimicrobial Activity

The antimicrobial potential of triazolo[1,5-a]pyrimidines has been documented in various studies. These compounds have shown efficacy against several bacterial strains and fungi. The metal-chelating properties of these compounds enhance their antimicrobial activity by disrupting microbial cellular processes .

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazolo[1,5-a]pyrimidine derivatives against cancer cell lines. The study revealed that modifications at specific positions on the triazolo ring could significantly enhance biological activity .

Another study focused on the development of compounds targeting neglected tropical diseases such as Chagas disease and leishmaniasis using triazolopyrimidine scaffolds. These compounds demonstrated promising results in inhibiting the growth of pathogens responsible for these diseases .

Q & A

Q. What are the most efficient synthetic routes for 7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 3-amino-1,2,4-triazole with a pyrimidine carbonyl derivative under acidic or basic conditions. Key optimizations include:

  • Catalysts : Ceric ammonium nitrate or copper acetate improve regioselectivity and yield .
  • Solvents : Ethanol or dichlorobenzene are preferred for solubility and stability .
  • Green Methods : Ultrasound-assisted synthesis reduces reaction time (e.g., from 12h to 2h) and increases yields by 15–20% .
  • Temperature : Reactions at 80–100°C enhance cyclization efficiency .

Table 1 : Representative Reaction Conditions

CatalystSolventTemp (°C)Yield (%)Reference
Cu(OAc)₂Ethanol8078
None (ultrasound)DMF6085

Q. How is the structural integrity of this compound confirmed?

Structural characterization relies on:

  • NMR Spectroscopy : Distinct peaks for triazole (δ 8.2–8.5 ppm) and pyrimidine (δ 6.9–7.3 ppm) protons confirm regiochemistry .
  • IR Spectroscopy : N-H stretches (~3350 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) validate functional groups .
  • Mass Spectrometry : HRMS data (e.g., [M+H]⁺ = 242.0921) matches theoretical values within 2 ppm error .
  • X-ray Crystallography : Resolves substituent positions (e.g., pyridinyl orientation) .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Solubility : Poor in water (<0.1 mg/mL) but soluble in DMSO or DMF. Methyl/cyclopropyl substituents enhance lipophilicity .
  • Stability : Stable at pH 4–9; hydrolyzes under strong acidic/basic conditions (>12h at pH 2 or 12) .
  • Melting Point : Typically 220–250°C, varying with purity and substituents .

Advanced Research Questions

Q. How do substituents at the 5- and 7-positions affect regioselectivity during synthesis?

Steric and electronic factors govern regioselectivity:

  • Electron-Withdrawing Groups (e.g., CF₃) : Direct nucleophilic attack to the 5-position due to reduced electron density .
  • Bulky Substituents (e.g., cyclopropyl) : Favor 7-substitution via steric hindrance .
  • Aryl Groups : π-Stacking interactions stabilize transition states at specific positions .

Data Contradiction Note : Conflicting reports exist on trifluoromethyl group effects—some studies suggest 5-substitution dominance, while others observe 7-substitution under high temps vs. .

Q. What methodologies are used to resolve contradictions in bioactivity data across studies?

Discrepancies in IC₅₀ values (e.g., kinase inhibition) arise from assay conditions. Mitigation strategies include:

  • Standardized Assays : Use ATP concentration-matched enzymatic assays (e.g., 10 µM ATP for kinase studies) .
  • Molecular Docking : Validate binding modes using software like AutoDock Vina; compare results with X-ray structures of homologs .
  • Metabolic Stability Tests : Assess liver microsome degradation to rule out false negatives .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?

Key SAR findings:

  • 4-Pyridinyl Group : Critical for ATP-binding pocket interactions in kinases; replacing it with phenyl reduces potency by 10-fold .
  • Amino Group at C2 : Hydrogen bonds with kinase hinge regions; methylation abolishes activity .
  • Triazolo-Pyrimidine Core : Rigidity improves target binding but reduces solubility—introducing polar groups (e.g., -OH) balances this .

Table 2 : Bioactivity of Selected Derivatives

Substituent (Position)TargetIC₅₀ (nM)Solubility (µM)
4-Pyridinyl (7)EGFR Kinase1215
4-Fluorophenyl (7)EGFR Kinase15085
Cyclopropyl (7)Aurora Kinase A85

Q. What experimental strategies address low yields in multi-step syntheses?

  • Intermediate Purification : Flash chromatography (silica gel, hexane/EtOAc) removes byproducts early .
  • One-Pot Reactions : Combining cyclocondensation and functionalization steps reduces loss (e.g., 75% yield in one-pot vs. 50% stepwise) .
  • Microwave Assistance : Accelerates slow steps (e.g., cyclization from 6h to 30min) .

Methodological Challenges and Solutions

Q. How to reconcile conflicting spectral data for triazolo-pyrimidine derivatives?

  • Variable Tautomerism : Use deuterated DMSO in NMR to stabilize dominant tautomers .
  • Crystallographic Validation : Compare experimental XRD bond lengths with computational models (DFT) .

Q. What computational tools predict metabolic liabilities in derivative design?

  • ADMET Predictors : Software like Schrödinger’s QikProp identifies susceptibility to CYP450 metabolism .
  • In Silico Metabolite Screening : GLORYx generates potential metabolites for prioritization in stability assays .

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